Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1422344-37-3
VCID: VC2943887
InChI: InChI=1S/C8H12N4O2/c1-2-14-8(13)7-10-6-5-9-3-4-12(6)11-7/h9H,2-5H2,1H3
SMILES: CCOC(=O)C1=NN2CCNCC2=N1
Molecular Formula: C8H12N4O2
Molecular Weight: 196.21 g/mol

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate

CAS No.: 1422344-37-3

Cat. No.: VC2943887

Molecular Formula: C8H12N4O2

Molecular Weight: 196.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate - 1422344-37-3

Specification

CAS No. 1422344-37-3
Molecular Formula C8H12N4O2
Molecular Weight 196.21 g/mol
IUPAC Name ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate
Standard InChI InChI=1S/C8H12N4O2/c1-2-14-8(13)7-10-6-5-9-3-4-12(6)11-7/h9H,2-5H2,1H3
Standard InChI Key BVFLUANJWRSBEV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN2CCNCC2=N1
Canonical SMILES CCOC(=O)C1=NN2CCNCC2=N1

Introduction

Chemical Properties and Structure

Ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate belongs to the triazolopyrazine family, featuring a bicyclic heterocyclic system with a triazole ring fused to a partially saturated pyrazine ring. The compound contains an ethyl carboxylate group at position 2, contributing to its reactivity and potential for derivatization.

Identification and Physical Properties

The compound's key identification and physical properties are summarized in Table 1:

Table 1: Physical and Chemical Properties of Ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate

PropertyValue
CAS Number1422344-37-3
Molecular FormulaC₈H₁₂N₄O₂
Molecular Weight196.21 g/mol
Standard InChIInChI=1S/C8H12N4O2/c1-2-14-8(13)7-10-6-5-9-3-4-12(6)11-7/h9H,2-5H2,1H3
Standard InChIKeyBVFLUANJWRSBEV-UHFFFAOYSA-N
SMILESCCOC(=O)C1=NN2CCNCC2=N1
Canonical SMILESCCOC(=O)C1=NN2CCNCC2=N1
PubChem Compound ID58465684
Physical FormSolid

Structural Features

The compound's structure includes several key features that contribute to its chemical behavior and biological activities:

  • A fused triazole and pyrazine ring system, creating a bicyclic heterocyclic core

  • A tetrahydropyrazine component, providing conformational flexibility

  • An ethyl carboxylate functional group at position 2, which can participate in various chemical transformations

  • Multiple nitrogen atoms that can act as hydrogen bond acceptors in biological systems

  • A secondary amine within the tetrahydropyrazine ring that can serve as a hydrogen bond donor

Synthesis Methods

The synthesis of ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate typically involves cyclization reactions of suitable precursors. Several synthetic routes have been developed and optimized for laboratory and industrial production.

Common Synthetic Routes

A common synthesis method involves cyclization reactions using pyrazine derivatives and triazole precursors, as outlined in Figure 1:

Table 2: General Synthetic Pathway for Ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate

StepReaction TypeReagentsConditions
1Preparation of pyrazine precursorAppropriate pyrazine derivativesControlled temperature and solvent
2Formation of hydrazide intermediateHydrazine hydrateReflux conditions
3Cyclization to form triazole ringEthyl orthoformate or equivalentHeat, catalytic acid
4Reduction of pyrazine ringReducing agents (e.g., NaBH₄, H₂/Pd)Controlled conditions
5Final purificationChromatography, recrystallization-

The synthesis typically begins with the reaction of appropriate pyrazine derivatives with hydrazine compounds to form intermediates, which then undergo cyclization to create the fused triazolo-pyrazine system.

Specific Synthesis Example

A specific synthetic route involves the following steps:

  • Formation of a hydrazide intermediate from the appropriate pyrazine-carboxylic acid derivative

  • Cyclization of this intermediate with triethyl orthoformate or similar reagents

  • Selective reduction of the pyrazine ring to obtain the tetrahydro derivative

  • Esterification to introduce the ethyl carboxylate group

These reaction conditions are crucial for successful synthesis, with factors such as temperature, solvent choice, and catalyst selection significantly influencing the yield and purity of the final product.

Analytical Characterization

Spectroscopic Methods

Ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed structural information about the compound's molecular framework

  • Mass Spectrometry: Helps confirm the molecular weight and fragmentation pattern

  • Infrared Spectroscopy: Identifies key functional groups, including the ester carbonyl and N-H stretching vibrations

  • X-ray Crystallography: Offers precise three-dimensional structural data when single crystals are available

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and quality control during the synthesis and production of this compound.

Applications and Biological Activities

Ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate has diverse applications in medicinal chemistry and organic synthesis, making it a valuable compound in pharmaceutical research.

Medicinal Chemistry Applications

The compound and its derivatives have shown potential in various therapeutic areas:

Table 3: Potential Medicinal Applications of Ethyl 5,6,7,8-tetrahydro-[1,2,] triazolo[1,5-a]pyrazine-2-carboxylate and Related Compounds

Application AreaMechanism/TargetResearch Stage
Anticancer agentsKinase inhibitionPreclinical research
Central nervous system disordersReceptor modulationEarly investigation
Anti-inflammatory agentsEnzyme inhibitionStructure-activity relationship studies
Antimicrobial compoundsCell wall synthesis interferenceInitial screening

Triazolopyrazine derivatives, including compounds structurally related to ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate, have demonstrated activity as kinase inhibitors, particularly against c-Met and VEGFR-2 kinases . These properties make them promising candidates for cancer treatment research.

Synthetic Utility

As a versatile synthetic intermediate, this compound serves as a precursor for more complex molecules:

  • The ethyl carboxylate group can undergo various transformations, including hydrolysis, reduction, and amidation

  • The partially saturated pyrazine ring provides opportunities for further functionalization

  • The compound can serve as a building block for combinatorial chemistry libraries

Recent Research Findings

Structure-Activity Relationship Studies

Recent research has focused on understanding how structural modifications to the triazolopyrazine scaffold affect biological activity. Studies have investigated:

  • The impact of substituting different functional groups at the carboxylate position

  • Modifications to the tetrahydropyrazine ring

  • Introduction of additional substituents at various positions of the bicyclic system

Synthesis Optimization

Microwave-assisted synthesis methods have been developed for triazolo-fused heterocycles, showing potential for improving the synthesis of compounds like ethyl 5,6,7,8-tetrahydro-[1, triazolo[1,5-a]pyrazine-2-carboxylate . These methods offer advantages including:

  • Shorter reaction times

  • Higher yields

  • Improved selectivity

  • Reduced formation of byproducts

Research on catalyst-free, environmentally friendly synthesis methods for related triazolo-fused heterocycles has demonstrated that these compounds can be prepared under more sustainable conditions . Similar approaches could potentially be applied to the synthesis of ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate.

Medicinal Chemistry Applications

The related triazolopyrazine derivatives have been investigated for their potential as:

  • P2X7 receptor modulators, which may have applications in treating inflammatory and neurodegenerative diseases

  • Anticancer agents, particularly as kinase inhibitors

  • Components of more complex pharmaceutical agents

Table 4: Selected Research Findings on Triazolopyrazine Derivatives

Research FocusKey FindingPotential ApplicationReference
Kinase inhibitionTriazolopyrazine derivatives showed activity against c-Met/VEGFR-2 kinasesCancer treatment
Synthetic methodologyMicrowave-assisted synthesis improved yields and reaction timesEnhanced production methods
P2X7 receptor modulationTriazolopyrazine scaffold shown to interact with P2X7 receptorsInflammatory disease treatment

Future Research Directions

Several promising research directions could further advance our understanding and applications of ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate:

  • Development of more efficient and sustainable synthetic routes

  • Expanded structure-activity relationship studies to optimize biological activity

  • Investigation of the compound's potential in combination therapies

  • Exploration of novel drug delivery systems incorporating this scaffold

  • Computational studies to better understand binding interactions with biological targets

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